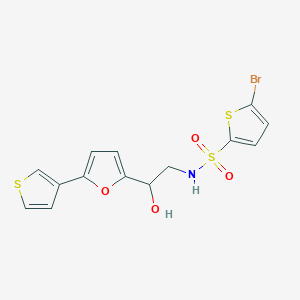

5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXACSGSXSROON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects and play a vital role for medicinal chemists to improve advanced compounds.

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The interaction of the compound with its targets would result in these observed effects.

Biochemical Pathways

It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. The downstream effects would depend on the specific pathway and target affected.

Pharmacokinetics

The ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph. This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that thiophene derivatives can exhibit a variety of pharmacological properties. The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can strongly influence the rate of reaction of similar compounds. .

Biological Activity

5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with notable biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , a thiophene ring , and a furan moiety , contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 434.34 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps, including the use of solvents like dimethylformamide (DMF) or dioxane under controlled temperatures. Reaction conditions are monitored using thin-layer chromatography (TLC) to ensure product purity .

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene sulfonamides, including the compound , exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .

Table 1: Antibacterial Efficacy of Thiophene Sulfonamides

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 5-bromo-N-(...) | 0.39 | 0.78 | K. pneumoniae ST147 |

| Compound A | 0.50 | 1.00 | E. coli |

| Compound B | 0.25 | 0.50 | S. aureus |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer activity. Studies indicate that thiophene derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma and melanoma cells . The mechanism often involves the inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor metabolism.

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-bromo-N-(...) | MCF-7 | 1.5 | CA inhibition |

| Compound C | HeLa | 0.65 | Apoptosis induction |

| Compound D | SK-MEL-2 | 2.41 | CA inhibition |

The biological activity of this compound is primarily attributed to its interaction with target proteins involved in bacterial resistance and cancer cell proliferation. In silico studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with specific residues in target proteins, enhancing its efficacy against resistant strains .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various thiophene sulfonamides against resistant strains of Klebsiella pneumoniae. The findings indicated that certain derivatives exhibited potent activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

- Anticancer Research : In vitro evaluations showed that thiophene sulfonamides could selectively inhibit carbonic anhydrases associated with cancer cell metabolism, leading to reduced viability in cancerous cell lines . These findings highlight the compound's dual potential as both an antibacterial and anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydroxyethyl Group

Compound A : 5-Bromo-N-(5-Hydroxy-3-(Thiophen-2-yl)Pentyl)Thiophene-2-Sulfonamide

- Structure : Replaces the furan-thiophene group with a thiophen-2-yl-pentyl chain.

- Molecular formula: C₁₃H₁₆BrNO₃S₃ (MW: 410.4).

Compound B : 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide

- Structure : Features a triazole ring linked to a 3-chlorobenzyl group.

- Molecular formula : C₁₄H₁₁BrClN₄O₂S₂ (MW: 435.2).

- Key difference : The triazole-chlorobenzyl moiety introduces hydrogen-bonding capacity and halogenated aromatic interactions, which could enhance binding to targets like fungal enzymes .

Core Modifications in the Sulfonamide Group

Compound C : 5-Bromo-N-Propylthiophene-2-Sulfonamide

- Structure : Simplifies the substituent to a propyl chain.

- Synthesis : Direct alkylation of 5-bromothiophene-2-sulfonamide with propyl bromide.

- Key difference : Reduced steric hindrance may improve synthetic yield (reported >80% for similar alkylations) but diminish target specificity .

Compound D : N-((5-Bromothiophen-2-yl)Sulfonyl)Acetamide

Heterocyclic Hybridization Comparisons

Compound E : 2-(5-((4-Butylphenyl)Ethynyl)Thiophene-2-Sulfonamido)-N-(Tetrahydro-2H-Pyran-2-yloxy)Acetamide

- Structure : Incorporates an ethynylphenyl group and tetrahydropyran.

Compound F : 4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide

Table 1: Structural and Property Comparison

*LogP values estimated via fragment-based methods.

Q & A

Synthesis and Optimization

Basic Q: What are the critical steps for synthesizing 5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide, and how can side reactions be minimized? Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene and furan moieties. Key steps include:

- Bromination: Selective bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) to avoid over-bromination .

- Sulfonamide Formation: Coupling the brominated thiophene sulfonyl chloride with the hydroxyethyl-furan-thiophene intermediate. Use of anhydrous DCM and slow addition of triethylamine (Et₃N) minimizes hydrolysis of the sulfonyl chloride .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted starting materials and byproducts.

Advanced Q: How can conflicting spectroscopic data (e.g., discrepancies in NMR or mass spectrometry) during synthesis be resolved? Methodological Answer:

- NMR Analysis: Compare experimental shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations) to confirm assignments .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks against theoretical exact mass values (e.g., using software like Xcalibur) to confirm stoichiometry .

- X-ray Crystallography: Resolve ambiguities by solving the crystal structure, leveraging programs like SHELXL for refinement .

Structural Characterization

Basic Q: What techniques are essential for confirming the molecular structure of this compound? Methodological Answer:

- FT-IR Spectroscopy: Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, hydroxyl O–H at ~3200–3600 cm⁻¹) .

- Multinuclear NMR (¹H, ¹³C): Assign protons and carbons using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the thiophene-furan region .

Advanced Q: How can disordered regions in the crystal structure of this compound be resolved? Methodological Answer:

- SHELXL Refinement: Apply restraints (e.g., SIMU, DELU) to model disorder in flexible substituents like the hydroxyethyl group .

- Twinned Data Analysis: Use TwinRotMat or PLATON to deconvolute overlapping reflections in cases of twinning .

Structure-Activity Relationships (SAR)

Basic Q: Which structural features of this compound are most likely to influence its bioactivity? Methodological Answer:

- Sulfonamide Group: Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors).

- Bromine Substituent: Enhances lipophilicity and steric effects, potentially improving membrane permeability .

- Furan-Thiophene Moiety: π-π stacking interactions with aromatic residues in target proteins .

Advanced Q: How can computational methods guide the design of analogues with improved activity? Methodological Answer:

- Docking Studies: Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases, GPCRs).

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Analytical and Pharmacological Profiling

Basic Q: What analytical methods are suitable for quantifying this compound in biological matrices? Methodological Answer:

- LC-MS/MS: Employ a C18 column (e.g., Agilent Zorbax) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity .

- Validation Parameters: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and matrix effects (recovery ≥80%) per ICH guidelines.

Advanced Q: How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be reconciled? Methodological Answer:

- Metabolite Screening: Identify phase I/II metabolites using liver microsomes or hepatocytes to assess metabolic stability .

- Pharmacokinetic Modeling: Use Phoenix WinNonlin to correlate in vitro IC₅₀ values with in vivo exposure (AUC, Cmax) .

Data Interpretation and Reproducibility

Basic Q: What strategies ensure reproducibility in synthetic protocols for this compound? Methodological Answer:

- Detailed Reaction Logs: Record exact stoichiometry, solvent purity, and temperature gradients.

- Batch-to-Batch Analysis: Compare HPLC purity profiles (≥95% AUC) and spectroscopic data across batches .

Advanced Q: How can conflicting crystallographic data (e.g., unit cell parameters vs. literature) be addressed? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.